4-[2-(3-Chlorophenyl)ethenyl]pyridine
Description
Properties
Molecular Formula |
C13H10ClN |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H |
InChI Key |
HXOMWEIPKBRIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the styrylpyridine core but differ in substituents, leading to distinct properties:
Physicochemical Properties
- Melting Points: Substituted styrylpyridines exhibit melting points between 268°C and 287°C, influenced by substituent bulk and symmetry . For example, nitro (-NO₂) and bromo (-Br) groups increase melting points due to stronger intermolecular forces.
- Solubility : Methoxy (-OCH₃) and hydroxyl (-OH) groups enhance water solubility, whereas chloro (-Cl) and trifluoromethyl (-CF₃) groups promote lipophilicity .
Preparation Methods
Method 1: Synthesis via Wittig Reaction
This method utilizes 2-cyano-3-methylpyridine as the starting material. The synthesis proceeds through the following steps:
Formation of Tert-Butyl Amide :
- React 2-cyano-3-methylpyridine with tert-butanol in the presence of concentrated sulfuric acid at 70-75°C to yield a tert-butyl amide derivative.
-
- The resulting amide is treated with n-BuLi and 3-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF) at -40°C, leading to the formation of a benzylated product.
-
- The benzylated product is then refluxed with phosphorus oxychloride (POCl₃), yielding 4-[2-(3-Chlorophenyl)ethenyl]pyridine with a total yield of approximately 75% across three steps.
Method 2: Condensation and Reduction
In this method, ethyl 3-pyridinecarboxylate and 3-chlorophenylacetonitrile are used as starting materials:
-
- Under sodium methoxide conditions, ethyl 3-pyridinecarboxylate is condensed with 3-chlorophenylacetonitrile.
Decarboxylation and Reduction :
- The condensation product undergoes hydrolysis and decarboxylation with sulfuric acid, followed by reduction of the carbonyl group to yield the desired pyridine derivative.
Oxidation and Reissert Reaction :
- The intermediate is oxidized using hydrogen peroxide and subsequently reacted with sodium cyanide in dimethylformamide to achieve the final product, yielding about 33%.
Method 3: Alternative Synthetic Route
This method employs a different set of reagents and conditions for synthesis:
-
- Use 2-cyano-3-methylpyridine and 3-fluorobenzaldehyde .
-
- The initial reaction occurs in anhydrous THF with potassium tert-butoxide at low temperatures (-20°C to -15°C) to form an intermediate.
- This intermediate is then subjected to catalytic hydrogenation using palladium on carbon in acetic acid to yield a higher purity product.
-
- The overall yield from this method can reach up to 88% for the final compound after purification steps.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Steps | Yield (%) |
|---|---|---|---|
| Method 1 | 2-Cyano-3-methylpyridine, Tert-butanol, 3-Chlorobenzyl chloride | Tert-butyl amide formation, Benzylation, Reflux with POCl₃ | ~75% |
| Method 2 | Ethyl 3-pyridinecarboxylate, 3-Chlorophenylacetonitrile | Condensation, Hydrolysis/Decarboxylation, Oxidation/Reissert reaction | ~33% |
| Method 3 | 2-Cyano-3-methylpyridine, 3-Fluorobenzaldehyde | Condensation in THF, Hydrogenation in acetic acid | ~88% |
Q & A
Q. What are the optimized synthetic protocols for 4-[2-(3-Chlorophenyl)ethenyl]pyridine?
Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Heck coupling, between 3-chlorostyrene derivatives and pyridine precursors. Key steps include:
- Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ in polar aprotic solvents (e.g., DMF) .
- Optimizing reaction temperatures (80–120°C) and stoichiometric ratios to maximize yield (reported up to 85% in analogous syntheses) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for ≥95% purity .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the ethenyl bridge and substituent positions. Aromatic protons in pyridine and chlorophenyl groups show distinct splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Cl isotopes) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related pyridine derivatives .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure, as chlorinated aromatics may cause irritation .
- Conduct reactions in a fume hood to prevent inhalation of volatile intermediates .
- Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent degradation .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data be resolved?
Methodological Answer: Discrepancies in NMR or MS data (e.g., shifts for ethenyl protons) may arise from solvent effects or tautomerism. To address this:
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in medicinal chemistry applications?
Methodological Answer:
- Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test biological activity (e.g., kinase inhibition) .
- Use molecular docking to assess binding affinity to target proteins (e.g., ATP-binding pockets) .
- Correlate Hammett constants (σ) of substituents with activity trends to identify pharmacophores .
Q. How can researchers address conflicting bioactivity results across studies?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., cell lines, incubation times) to rule out protocol variability .
- Perform meta-analyses of published IC₅₀ values, adjusting for assay types (e.g., fluorescence vs. radiometric) .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, CRISPR for gene knockout) .
Q. What experimental designs mitigate challenges in catalytic efficiency during scale-up?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
